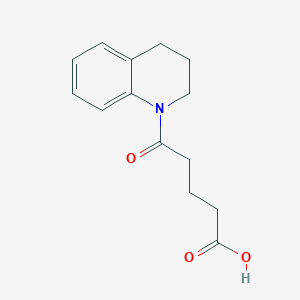![molecular formula C17H18N2O3 B5776366 N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5776366.png)
N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide, also known as NAPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of acetaminophen, a widely used analgesic drug, and has been shown to exhibit anti-inflammatory and analgesic properties. In
Aplicaciones Científicas De Investigación
N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide has been studied for its potential applications in various scientific research fields. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation. Additionally, it has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Mecanismo De Acción
The exact mechanism of action of N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are responsible for the inflammatory response, and their inhibition by N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide. One area of interest is its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in the treatment of pain and inflammation. Finally, research is needed to develop more efficient synthesis methods for N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide, which may increase its availability for scientific research.
Métodos De Síntesis
The synthesis of N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide involves the reaction of 4-aminophenol with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then acetylated with acetic anhydride to yield N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide. The overall yield of this synthesis method is around 60%.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12(20)18-14-5-7-15(8-6-14)19-17(21)11-13-3-9-16(22-2)10-4-13/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUGOCZGYCKQBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B5776285.png)


![2-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5776323.png)




![4-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5776349.png)
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B5776355.png)

![ethyl 4-amino-8-(4-chlorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5776372.png)
![N-{4-[1-(2-hydrazino-2-oxoethyl)-1H-imidazol-4-yl]phenyl}acetamide](/img/structure/B5776383.png)
